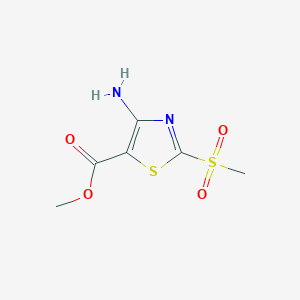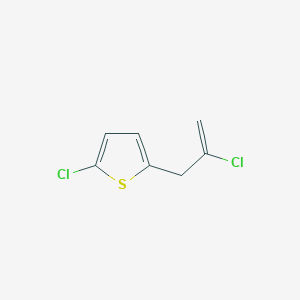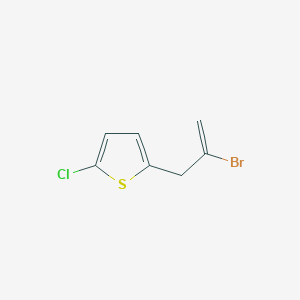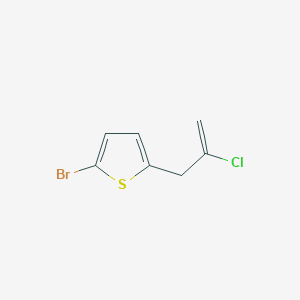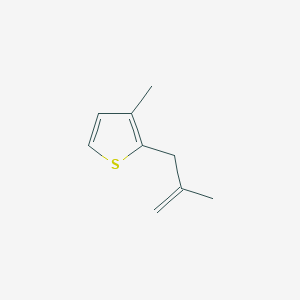
2-Methyl-3-(3-methyl-2-thienyl)-1-propene
Vue d'ensemble
Description
2-Methyl-3-(3-methyl-2-thienyl)-1-propene, also known as Prenylamine, is a chemical compound that belongs to the class of amine compounds. It is a colorless liquid with a strong odor and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene is not fully understood. However, it is believed to work by blocking the inward flow of calcium ions into cardiac cells, which can lead to a reduction in the frequency and severity of cardiac arrhythmias. It may also work by reducing the excitability of cardiac cells, which can help to prevent arrhythmias.
Biochemical and Physiological Effects:
2-Methyl-3-(3-methyl-2-thienyl)-1-propene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the duration and amplitude of action potentials in cardiac cells, as well as to reduce the rate of depolarization. It has also been shown to reduce the contractility of cardiac cells, which can help to reduce the workload on the heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-(3-methyl-2-thienyl)-1-propene in lab experiments is its well-documented anti-arrhythmic effects. This makes it a useful tool for studying the mechanisms of cardiac arrhythmias and for testing potential treatments. However, there are also some limitations to its use. For example, it has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It is also difficult to administer in vivo, as it is rapidly metabolized by the liver.
Orientations Futures
There are a number of potential future directions for research on 2-Methyl-3-(3-methyl-2-thienyl)-1-propene. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and reduce its toxicity. Another area of interest is the study of its potential use in the treatment of other cardiovascular diseases, such as heart failure. Finally, there is also interest in using 2-Methyl-3-(3-methyl-2-thienyl)-1-propene as a tool for studying the mechanisms of other ion channels and transporters in the heart and other tissues.
Applications De Recherche Scientifique
2-Methyl-3-(3-methyl-2-thienyl)-1-propene has been extensively studied for its potential therapeutic properties. It has been shown to have anti-arrhythmic effects in animal models and has been tested as a potential treatment for cardiac arrhythmias in humans. It has also been studied for its potential use in the treatment of hypertension, angina, and other cardiovascular diseases.
Propriétés
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)6-9-8(3)4-5-10-9/h4-5H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLTAOONVUQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methyl-2-thienyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol](/img/structure/B3314310.png)
![4-(3-bromobenzyl)-2-(3-(methylthio)phenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314323.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B3314325.png)
![8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3314336.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B3314343.png)

